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Compound of Interest

Compound Name: Topoisomerase II|A-IN-5

Cat. No.: B15141670 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in their

experiments involving the refining of Topoisomerase II.
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Possible Cause Troubleshooting Steps

Suboptimal Protein Expression

- Verify expression levels by running a small

sample of the cell lysate on an SDS-PAGE gel

and performing a Western blot with a

Topoisomerase II-specific antibody. - Optimize

expression conditions such as induction time,

temperature, and inducer concentration. - For E.

coli expression, consider codon optimization of

the Topoisomerase II gene. Plasmids containing

Topoisomerase II clones can be unstable in

standard E. coli strains; using a lower copy

number strain is recommended.[1]

Inefficient Cell Lysis

- Ensure complete cell lysis to release the

protein. Use appropriate lysis buffers and

mechanical disruption methods (e.g., sonication,

French press) optimized for your expression

system. - Add DNase and RNase to the lysis

buffer to reduce viscosity from nucleic acids.

Protein Degradation

- Add a protease inhibitor cocktail to the lysis

buffer to prevent degradation by cellular

proteases.[2] - Keep samples on ice or at 4°C

throughout the purification process. -

Topoisomerase II can be targeted for

degradation by the ubiquitin-proteasome

system.[3] Consider using inhibitors of this

pathway during extraction if degradation is

persistent.

Inefficient Affinity Chromatography - Ensure the affinity column is properly

equilibrated with the binding buffer. - Check the

binding affinity of your fusion tag (e.g., His-tag,

GST-tag, YFP-tag) and adjust binding/wash

conditions accordingly. For GST-tagged

proteins, ensure the pH of the lysis and binding

buffers is between 6.5 and 8.0. - Increase the

incubation time of the lysate with the affinity

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.origene.com/catalog/cdna-clones/expression-plasmids/sc127832-topoisomerase-ii-alpha-top2a-nm-001067-human-untagged-clone
https://pmc.ncbi.nlm.nih.gov/articles/PMC3397423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8589089/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


resin. - Optimize the elution conditions. For

example, with GST-tagged proteins, adding 0.1-

0.2 M NaCl or a non-ionic detergent like 0.1%

Tween-20 to the elution buffer can improve

recovery.

Protein Precipitation/Aggregation

- Increase the ionic strength of the buffers to

improve protein solubility. - Add stabilizing

agents such as glycerol (5-20%) or non-ionic

detergents to the buffers.
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Possible Cause Troubleshooting Steps

Incorrect Assay Conditions

- Verify the components and concentrations in

your reaction buffer. Topoisomerase II activity

requires ATP and a divalent cation, typically

Mg2+.[2][4] - Optimize the reaction temperature

and incubation time. A common condition is 30

minutes at 37°C.[2][5] - Ensure the pH of the

reaction buffer is optimal (usually around 7.5-

8.0).

Enzyme Instability

- Topoisomerase II can be sensitive to freeze-

thaw cycles. Aliquot the purified enzyme and

store it at -80°C. Avoid repeated freezing and

thawing.[6] - The enzyme's stability can be

temperature and pH-dependent. Arabidopsis

Topo IIA, for instance, shows greater lability at

higher temperatures and pH.[4]

Presence of Inhibitors

- Ensure that no inhibitors from the purification

process (e.g., high concentrations of imidazole

from His-tag purification) are carried over into

the final enzyme preparation. Perform dialysis or

buffer exchange to remove potential inhibitors.

Substrate Quality

- Use high-quality, supercoiled plasmid DNA or

kinetoplast DNA (kDNA) as a substrate. Nicked

or relaxed DNA will not be suitable for relaxation

or decatenation assays, respectively. - Verify the

integrity of your DNA substrate by running it on

an agarose gel.

Incorrect Protein Folding

- If expressing in a prokaryotic system like E.

coli, the enzyme may not be correctly folded.

Consider expressing the protein in a eukaryotic

system such as insect cells (Spodoptera

frugiperda) or human cell lines (HEK293F) for

better post-translational modifications and

folding.[5][7]
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Frequently Asked Questions (FAQs)
Q1: What is the best way to express and purify active human Topoisomerase II?

A scalable method for producing high-purity, active recombinant human Topoisomerase II

involves using a HEK293F cell expression system.[7] Expressing the protein as a fusion with a

fluorescent protein like YFP or mCherry serves as both an indicator of expression and an

affinity tag for rapid purification.[7] This can be followed by further polishing steps like Fast

Protein Liquid Chromatography (FPLC) to achieve high purity.[7]

Q2: How can I confirm the activity of my purified Topoisomerase II?

The most common and specific assay for Topoisomerase II activity is the kDNA decatenation

assay.[2][8] In this assay, Topoisomerase II separates the interlocked DNA circles of kinetoplast

DNA, and the products are visualized by agarose gel electrophoresis.[2] Another common

method is the supercoiled DNA relaxation assay, where the enzyme relaxes a supercoiled

plasmid. However, this assay is not specific to Topoisomerase II, as Topoisomerase I can also

perform this function.[2] To specifically measure Topoisomerase II activity in a relaxation assay,

ATP must be included in the reaction, as it is a requirement for Topoisomerase II but not for

Topoisomerase I.[2]

Q3: My Topoisomerase II protein appears to be degraded. How can I prevent this?

Protein degradation is a common issue. To mitigate this, always add a broad-spectrum

protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C to minimize

protease activity. The stability of Topoisomerase II is also regulated by the ubiquitin-

proteasome system and SUMOylation.[3] If degradation persists, consider using specific

inhibitors for these pathways during purification.

Q4: I am screening for Topoisomerase II inhibitors. What are the different types of inhibitors I

should be aware of?

Topoisomerase II inhibitors can be broadly categorized into two classes:

Topoisomerase II poisons: These compounds, such as etoposide and doxorubicin, stabilize

the covalent complex between the enzyme and the cleaved DNA (cleavage complex).[9][10]
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This leads to an accumulation of DNA double-strand breaks, which are cytotoxic to cancer

cells.[11]

Catalytic inhibitors: These inhibitors interfere with other steps of the enzymatic cycle, such as

ATP binding or hydrolysis, without stabilizing the cleavage complex.[9] An example is ICRF-

193.[3]

Q5: What is the role of the ATPase domain in Topoisomerase II?

The ATPase domain is crucial for the catalytic activity of Topoisomerase II. The binding and

hydrolysis of ATP drive the conformational changes necessary for the enzyme to pass one DNA

duplex through a transient break in another.[12] This process is essential for altering the DNA

topology. Unlike Type I topoisomerases, Type II topoisomerases require ATP for their function.

[12]

Experimental Protocols
Protocol 1: Kinetoplast DNA (kDNA) Decatenation Assay
This protocol is used to measure the catalytic activity of Topoisomerase II.

Materials:

Purified Topoisomerase II enzyme

Kinetoplast DNA (kDNA) substrate

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM

MgCl2, 5 mM DTT, 300 µg/mL BSA, 20 mM ATP)[6]

Stop Solution (e.g., 10% SDS)[2]

Proteinase K

6x DNA Loading Dye

1% Agarose gel containing Ethidium Bromide (0.5 µg/mL)

TAE or TBE buffer
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Decatenated and linearized kDNA markers

Procedure:

Prepare the 1x Topoisomerase II Assay Buffer by diluting the 10x stock.

On ice, set up the reactions in microcentrifuge tubes. For a 20 µl final volume:

2 µl 10x Topoisomerase II Assay Buffer

200 ng kDNA

Varying amounts of purified Topoisomerase II or cell extract

Nuclease-free water to 20 µl

Incubate the reactions for 30 minutes at 37°C.[2]

Stop the reaction by adding 2 µl of 10% SDS.[2]

Add Proteinase K to a final concentration of 50 µg/mL and incubate for 15 minutes at 37°C to

digest the protein.[6]

Add 4 µl of 6x DNA loading dye.

Load the samples, along with decatenated and linearized kDNA markers, onto a 1% agarose

gel containing ethidium bromide.[8]

Run the gel at 5-10 V/cm for 2-3 hours.[2]

Visualize the DNA under a UV transilluminator. Decatenated products will migrate faster into

the gel as open circular and covalently closed circular minicircles.

Visualizations
Topoisomerase II Purification Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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